1,3,4-Triphenyl-1H-pyrazole
Overview
Description
1,3,4-Triphenyl-1H-pyrazole is a type of pyrazole, which is an organic compound of the azole group. Pyrazoles are a class of compounds that have a 5-membered ring with three carbon atoms and two adjacent nitrogen atoms1. However, there is limited information available specifically on 1,3,4-Triphenyl-1H-pyrazole.
Synthesis Analysis
Pyrazoles can be synthesized through various methods. One method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation2. Another method involves the condensation of 1,3-diketones with hydrazine3. However, the specific synthesis process for 1,3,4-Triphenyl-1H-pyrazole is not readily available in the retrieved data.Molecular Structure Analysis
The molecular structure of pyrazoles, including 1,3,4-Triphenyl-1H-pyrazole, is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms4. However, the specific molecular structure of 1,3,4-Triphenyl-1H-pyrazole is not detailed in the retrieved data.
Chemical Reactions Analysis
Pyrazole-containing compounds, including 1,3,4-Triphenyl-1H-pyrazole, have been found to participate in various chemical reactions. For instance, they can undergo C-O coupling reactions5. However, the specific chemical reactions involving 1,3,4-Triphenyl-1H-pyrazole are not detailed in the retrieved data.Physical And Chemical Properties Analysis
Pyrazoles, including 1,3,4-Triphenyl-1H-pyrazole, are weak bases1. However, the specific physical and chemical properties of 1,3,4-Triphenyl-1H-pyrazole, such as its melting point, boiling point, and density, are not detailed in the retrieved data.
Scientific Research Applications
Novel Synthesis Methods
- Efficient Synthesis for Heterocycles : A method for synthesizing ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate via condensation of pyrazole-5-amine derivatives and activated carbonyl groups in acetic acid has been developed. This facilitates the creation of N-fused heterocycle products in good yields (Ghaedi et al., 2015).
Biological and Pharmacological Research
- Biological Activity of Pyrazoline Derivatives : Pyrazoles, including various 1,3,5-Triphenyl-1H-pyrazole derivatives, have been found to exhibit significant biological activities. This spurred research into these compounds, with several novel derivatives characterized for potential biological applications (Tupare et al., 2012).
- Inhibition of Amine Oxidases : 1,3,5-Triphenyl-4,5-dihydro-(1H)-pyrazole derivatives have shown inhibitory effects on monoamine oxidases and bovine serum amine oxidase, indicating potential medicinal applications (Manna et al., 1998).
Chemical Properties and Applications
- Solvatofluorochromic Ratiometric Polarity Probes : Novel 1,3,5-triphenyl-2-pyrazoline derivatives have been synthesized and studied for their high solvatofluorochromism. This makes them suitable as ratiometric polarity probes in analytical chemistry and biophysics (Svechkarev et al., 2008).
- Fluorescent Sensors for Inorganic Cations : 1,3,4-Triphenyl-1H-pyrazolo[3,4-b]quinoline derivatives have been synthesized as sensors for fluorescence detection of small inorganic cations. These sensors are effective in various solvents and show potential in analytical applications (Mac et al., 2010).
Advanced Materials and Synthesis
- Nonlinear Optical Chromophores : Formyl derivatives of polyfluorinated triphenyl-4,5-dihydro-1H-pyrazoles have been synthesized and used as donor blocks in the creation of chromophores for nonlinear electro-optics, exploring the effects of substituents on spectral characteristics (Shelkovnikov et al., 2019).
Quantum Chemical Analysis
- Quantum Chemical Simulations : Quantum chemical simulation studies on various 1H-pyrazolo[3,4-b]quinoline derivatives, including 1,3,4-triphenyl variants, have been conducted to understand their absorption spectra and molecular properties (Koścień et al., 2003).
Miscellaneous Applications
- Electrochemically Catalyzed Reactions : Electrochemically catalyzed N–N coupling and ring cleavage reactions of various 1H-pyrazoles, including 1,3,4-triphenyl derivatives, have been investigated for synthesizing new heterocyclic compounds, offering environmentally friendly reaction conditions (Zandi et al., 2021).
Safety And Hazards
Pyrazoles can be hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation7. However, the specific safety and hazard information for 1,3,4-Triphenyl-1H-pyrazole is not detailed in the retrieved data.
Future Directions
Pyrazole-containing compounds, including 1,3,4-Triphenyl-1H-pyrazole, have shown potential in various fields, including biological, physical-chemical, material science, and industrial fields8. However, the specific future directions for 1,3,4-Triphenyl-1H-pyrazole are not detailed in the retrieved data.
Please note that this analysis is based on the limited information available and may not fully cover all aspects of 1,3,4-Triphenyl-1H-pyrazole. For a more comprehensive analysis, further research and review of more specialized literature may be necessary.
properties
IUPAC Name |
1,3,4-triphenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)22-21(20)18-12-6-2-7-13-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRVRVKZFJPHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339397 | |
Record name | 1,3,4-Triphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,4-Triphenyl-1H-pyrazole | |
CAS RN |
1666-85-9 | |
Record name | 1,3,4-Triphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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